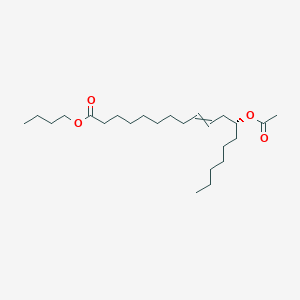

Butyl (12R)-12-acetyloxyoctadec-9-enoate

Description

Overview of Hydroxy Fatty Acid Esters as Complex Biological Molecules

Hydroxy fatty acid esters belong to a diverse and significant class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These endogenous lipids were first identified in 2014 and have since been recognized for their wide array of physiological activities. researchgate.net FAHFAs are characterized by a unique branched ester linkage between a fatty acid and a hydroxy fatty acid. nih.gov They are found in various mammalian tissues and are implicated in crucial biological processes. nih.gov

Research has demonstrated that FAHFAs can improve glucose tolerance, enhance insulin (B600854) sensitivity, and stimulate insulin secretion. researchgate.netnih.gov Furthermore, they exhibit broad anti-inflammatory effects. researchgate.netnih.gov The intricate structures of these molecules present a synthetic challenge, requiring strategic methods for their creation in a laboratory setting. nih.gov Their presence in the daily diet and their link to intestinal health underscore their importance as bioactive lipids. researchgate.net The general structure of FAHFAs highlights the diversity of this lipid class, which can be formed from various combinations of fatty acids and hydroxy fatty acids. ebi.ac.uk

Significance of Chiral Acetyloxy Fatty Acid Esters in Biological and Industrial Domains

The introduction of an acetyl group to a hydroxy fatty acid ester, creating a chiral acetyloxy fatty acid ester like Butyl (12R)-12-acetyloxyoctadec-9-enoate, can significantly alter its chemical and physical properties, leading to a range of applications in both biological and industrial fields. The chirality, or the specific three-dimensional arrangement of atoms, of these molecules can be crucial for their biological activity.

In the industrial realm, these esters have found utility in various applications. For instance, Butyl Acetyl Ricinoleate (B1264116), a synonym for this compound, is used as a primary monomeric plasticizer. traquisa.com Its compatibility with polar polymers like PVC makes it valuable in the plastics industry. traquisa.com It imparts softness, brightness, and flexibility at low temperatures to materials such as synthetic leather and rubber. traquisa.com Furthermore, its high boiling point and low volatility contribute to its resistance to heat and aging. traquisa.com The acetylation of castor oil, the source of the ricinoleic acid backbone, is a key process in producing these versatile plasticizers. google.com Esters of ricinoleic acid have also been investigated for their potential as biolubricant base stocks and have shown antimicrobial properties. researchgate.netui.ac.id

Current State of Research on this compound: Knowledge Gaps and Strategic Research Objectives

The current body of research on this compound is still in its nascent stages, with significant knowledge gaps remaining. While its industrial applications as a plasticizer are documented, its specific biological activities are largely inferred from the broader class of FAHFAs and its precursor, ricinoleic acid.

Knowledge Gaps:

Specific Biological Activity: There is a lack of dedicated studies on the direct biological effects of this compound. While the parent class of FAHFAs shows anti-diabetic and anti-inflammatory properties, it is unknown if this specific acetylated and butylated form retains, enhances, or loses these activities.

Endogenous Presence: It is not yet clear whether this compound is an endogenous lipid in humans or other organisms, or if it is solely a synthetic compound.

Mechanism of Action: For the broader FAHFA class, the precise mechanisms of action are still being elucidated. nih.govnih.gov For this compound, these mechanisms are completely unknown.

Strategic Research Objectives:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to produce pure this compound is crucial for detailed biological evaluation.

Biological Screening: A primary objective is to screen this compound for a range of biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial effects, to determine its potential therapeutic value.

Metabolic Studies: Investigating the metabolic fate of this compound in biological systems will be essential to understand its stability, bioavailability, and potential for in vivo activity.

Structure-Activity Relationship Studies: A comparative analysis of this compound with its hydroxy precursor and other related FAHFAs will help in understanding how the butyl ester and acetyl group influence its biological function.

Data Tables

Physicochemical Properties of this compound and its Precursor

| Property | This compound | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate (Precursor) |

| Synonyms | Butyl Acetyl Ricinoleate, 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | Butyl ricinoleate, (R,Z)-Butyl 12-hydroxyoctadec-9-enoate |

| CAS Number | 140-04-5 | 151-13-3 |

| Molecular Formula | C24H44O4 | C22H42O3 |

| Molecular Weight | 396.61 g/mol epa.gov | 354.57 g/mol sigmaaldrich.com |

| Boiling Point | 255 °C traquisa.com | 185 °C at 1 mmHg chemicalbook.com |

| Pour Point | -20 °C traquisa.com | -26 °C chemicalbook.com |

| Flash Point | Not specified | 207 °C sigmaaldrich.com |

Industrial Applications of this compound

| Application | Industry | Function |

| Plasticizer | Plastics (PVC), Rubber | Imparts flexibility, softness, and brightness traquisa.com |

| Finishing Agent | Synthetic Leather | Provides a soft touch and luster traquisa.com |

| Component | Inks | Acts as a plasticizer for nitrocellulose and ethyl cellulose (B213188) traquisa.com |

| Additive | Adhesives, Textiles | Utilized in formulations for adhesives and textile fibers traquisa.com |

Properties

Molecular Formula |

C24H44O4 |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

butyl (12R)-12-acetyloxyoctadec-9-enoate |

InChI |

InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/t23-/m1/s1 |

InChI Key |

BEWFIPLBFJGWSR-HSZRJFAPSA-N |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence, Elucidation of Biosynthetic Pathways, and Biotransformations of Butyl 12r 12 Acetyloxyoctadec 9 Enoate and Analogues

Prevalence and Isolation Methodologies from Plant-Derived Lipid Sources

The natural occurrence of Butyl (12R)-12-acetyloxyoctadec-9-enoate has not been widely reported in plant-derived lipid sources. However, the foundational molecule, ricinoleic acid ((12R)-12-hydroxyoctadec-9-enoic acid), is well-known as the primary component of castor oil, derived from the seeds of Ricinus communis. sciencepublishinggroup.comscielo.brscielo.br

Distribution in Oilseeds and Other Biological Tissues

Ricinoleic acid is the most abundant fatty acid in castor oil, comprising approximately 85-95% of the total fatty acid content. sciencepublishinggroup.comscielo.br This high concentration makes castor oil a significant commercial source for this hydroxy fatty acid. sciencepublishinggroup.com Other fatty acids present in castor oil in much smaller quantities include oleic acid, linoleic acid, palmitic acid, and stearic acid. sciencepublishinggroup.comresearchgate.net The presence of the hydroxyl group on ricinoleic acid imparts unique properties to castor oil, distinguishing it from other vegetable oils. scielo.br

The natural occurrence of the acetylated form, 12-acetyloxyoctadec-9-enoic acid, and its subsequent butylation in plant tissues is not well-documented. It is plausible that such modifications could occur as part of a plant's specialized metabolic pathways, although this remains an area for further investigation.

Table 1: Typical Fatty Acid Composition of Castor (Ricinus communis) Seed Oil

| Fatty Acid | Chemical Formula | Percentage (%) |

| Ricinoleic Acid | C18:1-OH | 85 - 95 |

| Oleic Acid | C18:1 | 2 - 6 |

| Linoleic Acid | C18:2 | 1 - 5 |

| Palmitic Acid | C16:0 | ~1 |

| Stearic Acid | C18:0 | ~1 |

| Other Fatty Acids | - | <1 |

Note: The exact composition can vary depending on the genotype, environmental conditions, and cultivation practices. sciencepublishinggroup.com

Advanced Chromatographic Techniques for Extracting and Concentrating Specific Hydroxy Fatty Acyl Esters

The extraction and purification of specific hydroxy fatty acyl esters like this compound from complex lipid mixtures would necessitate the use of advanced chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for the analysis of such compounds.

For GC-MS analysis, derivatization of the fatty acids into more volatile esters, such as methyl or butyl esters, is a common practice. nih.gov A method for the simultaneous analysis of fatty acids, sterols, and bile acids involves their conversion to butyl ester-acetate derivatives, which allows for their separation in a single chromatographic run. nih.gov This approach would be highly relevant for the analysis of the target compound.

HPLC, particularly in the reverse-phase mode, is also suitable for the separation of fatty acid esters. For instance, Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate, a closely related compound, can be analyzed using a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

Solid-phase extraction (SPE) is a valuable technique for the enrichment of hydroxy fatty acids and their esters from a crude extract, helping to remove interfering lipids and other metabolites. csic.es

De Novo Biosynthesis and Elucidation of Enzymatic Mechanisms

The biosynthesis of fatty acids in plants is a well-established process that begins with acetyl-CoA in the plastids. nih.govnih.gov The production of modified fatty acids like this compound involves additional enzymatic steps.

Role of Hydroxylases and Esterases in Stereospecific Production

The biosynthesis of the ricinoleic acid backbone of the target molecule is initiated by a specific fatty acid hydroxylase. This enzyme introduces a hydroxyl group at the 12th carbon of oleic acid, which is typically esterified to a phospholipid. medsciencegroup.com Cytochrome P450 enzymes are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids. nih.govrsc.org

Following hydroxylation, the formation of this compound would require two subsequent enzymatic reactions:

Acetylation: An acetyltransferase would catalyze the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to the hydroxyl group of ricinoleic acid. While not extensively documented for this specific fatty acid in plants, acetyltransferases are known to be involved in the modification of various secondary metabolites.

Esterification: The carboxyl group of the acetylated ricinoleic acid would then be esterified with butanol. This reaction could be catalyzed by a lipase (B570770) or another type of acyltransferase. Lipases are known to catalyze the synthesis of fatty acid esters in solvent-free systems. csic.es For example, immobilized lipases have been used for the synthesis of butyl esters from palm fatty acid distillate. csic.es

Precursor Incorporation and Metabolic Flux Analysis in Producing Organisms

The de novo synthesis of fatty acids in plants utilizes acetyl-CoA as the fundamental building block. frontiersin.org Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through metabolic pathways, providing insights into the regulation and efficiency of these networks. nih.govcreative-proteomics.com

MFA studies in oil-producing organisms can help identify bottlenecks in the production of desired fatty acids and inform metabolic engineering strategies to enhance yields. nih.govusm.edu For example, MFA can be used to trace the incorporation of labeled precursors, such as [14C]acetate, into various lipid species, thereby elucidating the primary pathways for their synthesis. usm.edu While specific MFA studies on this compound are not available, this methodology would be essential for understanding and optimizing its potential production in a biological system.

Microbial and Enzymatic Biotransformation Studies of this compound

Biotransformation offers a versatile approach for the production of novel fatty acid derivatives. Microorganisms and isolated enzymes can be employed to modify fatty acids with high specificity.

The biotransformation of ricinoleic acid, the precursor to the target compound, has been explored using various microorganisms. For instance, Aspergillus flavus has been shown to convert castor oil into ricinoleic acid. mdpi.com Furthermore, the metabolism of ricinoleic acid in the rumen has been studied, revealing products such as 12-hydroxystearic acid and 12-oxostearic acid. nih.gov Some bacteria, like Micrococcus luteus, can transform oleic acid into 10-ketostearic acid. nih.gov

Enzymatic synthesis provides a controlled method for producing specific fatty acid esters. Lipases are widely used for the esterification of fatty acids with various alcohols, including butanol. csic.esresearchgate.net The enzymatic esterification of fatty acids with butanol has been demonstrated in solvent-free systems, which is an environmentally friendly approach. csic.es Lipase-catalyzed reactions can also be used for the acidolysis of oils to produce structured triacylglycerols. nagoya-u.jp Such enzymatic strategies could be applied for the synthesis of this compound from its precursors.

Table 2: Examples of Microbial and Enzymatic Transformations of Ricinoleic Acid and Related Fatty Acids

| Substrate | Biocatalyst/Microorganism | Product(s) | Reference |

| Castor Oil | Aspergillus flavus | Ricinoleic Acid | mdpi.com |

| Ricinoleic Acid | Rumen Microorganisms | 12-Hydroxystearic Acid, 12-Oxostearic Acid | nih.gov |

| Oleic Acid | Micrococcus luteus | 10-Ketostearic Acid | nih.gov |

| Palm Fatty Acid Distillate | Immobilized Lipases | Butyl Esters | csic.es |

Putative Biodegradation Pathways and Metabolite Identification in Model Systems

The biodegradation of this compound in microbial systems is presumed to initiate with the hydrolysis of its ester bonds. This process would theoretically involve two primary enzymatic steps: the removal of the acetyl group at the 12-position and the cleavage of the butyl ester linkage.

The first step would likely be catalyzed by an acetyl esterase, yielding Butyl (12R)-12-hydroxyoctadec-9-enoate (butyl ricinoleate) and acetic acid. Subsequently, a lipase or esterase would hydrolyze the butyl ester bond of butyl ricinoleate (B1264116) to produce (12R)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid) and butanol. Both acetic acid and butanol are readily metabolized by a wide range of microorganisms. The resulting ricinoleic acid would then enter the β-oxidation pathway for fatty acids, where it would be sequentially broken down to generate acetyl-CoA, which can then be utilized in the central carbon metabolism of the microorganism.

It is important to emphasize that this proposed pathway is theoretical and awaits experimental validation. There are no published studies that have identified specific metabolites of this compound in any model system.

Postulated Enzymatic Conversion and Derivatization by Microorganisms

The enzymatic conversion of this compound by microorganisms has not been documented. However, based on known enzymatic reactions, it is plausible that microorganisms could be used to derivatize this compound.

Microbial lipases are known to catalyze both the hydrolysis and synthesis of esters. nih.gov Therefore, it is conceivable that under specific conditions (e.g., low water activity), a lipase could be used to transesterify the butyl ester with a different alcohol, leading to a variety of novel esters of (12R)-12-acetyloxyoctadec-9-enoic acid. Similarly, the acetyl group could potentially be replaced with other acyl groups through transesterification reactions catalyzed by specific acetyl esterases or other hydrolases.

Furthermore, the double bond in the ricinoleic acid backbone presents another potential site for enzymatic modification. Enzymes such as hydratases or epoxidases could potentially act on this site to introduce further functional groups, leading to a range of derivatized products.

The table below lists enzymes that are known to act on similar substrates and could theoretically be involved in the biotransformation of this compound.

| Enzyme Class | Potential Reaction | Substrate Type |

| Acetyl Esterase | Deacetylation | Acetylated fatty acid esters |

| Lipase / Esterase | Hydrolysis / Transesterification | Fatty acid butyl esters |

| Hydratase | Addition of water to double bond | Unsaturated fatty acids |

| Epoxidase | Formation of an epoxide at the double bond | Unsaturated fatty acids |

Table 1. Potential Enzymes for the Biotransformation of this compound.

Advanced Synthetic Strategies and Chemoenzymatic Routes to Butyl 12r 12 Acetyloxyoctadec 9 Enoate and Its Stereoisomers

Total Synthesis Approaches for Enantiopure Butyl (12R)-12-acetyloxyoctadec-9-enoate

Total synthesis provides a pathway to construct the target molecule from simpler, achiral starting materials, offering rigorous control over the final product's stereochemistry. The key challenges in the total synthesis of this compound lie in the efficient and stereoselective introduction of the chiral center at the C12 position and the subsequent esterification and acetylation without racemization. The precursor, (R)-ricinoleic acid, is a naturally occurring hydroxy fatty acid found in castor oil, and its derivatives are common starting points for these syntheses. nih.gov

The cornerstone of synthesizing the enantiopure target molecule is the establishment of the (12R)-stereocenter. While nature provides (R)-ricinoleic acid, synthetic methods offer routes to both enantiomers and are crucial when the natural precursor is unavailable or when unnatural stereoisomers are desired for comparative studies.

Asymmetric catalytic methods are powerful tools for creating chiral alcohols. One effective strategy involves the asymmetric reduction of a corresponding ketone precursor. Another advanced approach is the use of organocatalysis to synthesize chiral terminal epoxides, which can then be opened with appropriate nucleophiles to yield the desired chiral secondary alcohol. nih.gov For instance, a chiral terminal epoxide can be reacted with an alkynyl or Grignard reagent to introduce the necessary carbon chain, establishing the hydroxylated stereocenter with high enantioselectivity. nih.gov A subsequent reduction of the alkyne functionality using a catalyst like Lindlar's catalyst can generate the required Z-alkene geometry. nih.gov

Another relevant strategy is the catalytic, asymmetric dimerization of ketenes derived from acid chlorides, which can produce optically active β-lactones. nih.gov These intermediates can undergo further transformations, such as facial-selective hydrogenation, to yield cis-substituted products, providing a versatile platform for constructing complex chiral molecules. nih.gov

Once the enantiopure hydroxy fatty acid, (12R,9Z)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid), is obtained, the next steps involve esterification with butanol and acetylation of the C12 hydroxyl group. These reactions must proceed without affecting the existing stereocenter or the double bond.

Stereoselective esterification can be achieved using various chemical methods. A common approach involves the reaction of ricinoleic acid with the desired alcohol (1-butanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the butyl ester. researchgate.netui.ac.id To avoid harsh conditions that might compromise the molecule's integrity, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed for milder esterification. researchgate.net

The final acetylation of the secondary alcohol at the C12 position is typically a straightforward transformation. Acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or a catalyst such as DMAP can be used to form the acetate (B1210297) ester, yielding the final product, this compound.

A study on the esterification of ricinoleic acid with various alcohols, including 1-butanol (B46404), using ZnCl₂ as a catalyst has been reported. ui.ac.id The resulting butyl ester showed significant antimicrobial activity. ui.ac.id

| Reaction Step | Reagents and Conditions | Product | Yield |

| Esterification | Ricinoleic acid, 1-butanol, H₂SO₄ catalyst | Butyl (12R)-12-hydroxyoctadec-9-enoate | 60-95% researchgate.net |

| Esterification | Ricinoleic acid, 1-butanol, ZnCl₂ catalyst, mole ratio 1:2 | Butyl (12R)-12-hydroxyoctadec-9-enoate | Not specified ui.ac.id |

| Acetylation | Butyl (12R)-12-hydroxyoctadec-9-enoate, Acetic Anhydride, Pyridine | This compound | Typically high |

Enzymatic and Biocatalytic Synthesis of Hydroxy Fatty Acid Esters

Enzymatic methods present a greener and highly selective alternative to traditional chemical synthesis. mdpi.com Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions, often with high regio- and enantioselectivity. scielo.br These properties make them ideal for synthesizing chiral hydroxy fatty acid esters like Butyl (12R)-12-hydroxyoctadec-9-enoate. dss.go.th

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can hydrolyze triglycerides and, under low water activity, catalyze the reverse reaction to synthesize esters. scielo.br This capability is exploited for producing a wide array of fatty acid esters for various industries. scielo.br

For the synthesis of the precursor, Butyl (12R)-12-hydroxyoctadec-9-enoate, a lipase-catalyzed reaction can be employed in two main ways:

Esterification: Direct esterification of ricinoleic acid with 1-butanol.

Transesterification (Alcoholysis): Reaction of an existing ester of ricinoleic acid (e.g., methyl ricinoleate (B1264116) or castor oil itself) with 1-butanol. dss.go.th

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB, often supplied as Novozym 435) and Thermomyces lanuginosus lipase (Lipozyme TL IM), are frequently used due to their stability, reusability, and high activity in non-aqueous media. researchgate.netnih.gov For example, methyl ricinoleate can be produced with an 80% yield after 24 hours via an enzymatic reaction with CALB. researchgate.net Similarly, lipase-catalyzed alcoholysis of various fats with alcohols like 1-butanol has been shown to produce the corresponding esters in good yields, with molar conversions of alcohols ranging from 86.8% to 99.2%. dss.go.th The subsequent acetylation of the hydroxyl group would typically be performed as a separate chemical step.

| Enzyme | Reaction Type | Substrates | Product | Reference |

| Candida antarctica Lipase B (CALB) | Esterification | Ricinoleic Acid, 1-Butanol | Butyl (12R)-12-hydroxyoctadec-9-enoate | researchgate.net |

| Mucor miehei Lipase | Alcoholysis | Castor Oil, 1-Butanol | Butyl (12R)-12-hydroxyoctadec-9-enoate | dss.go.th |

| Thermomyces lanuginosus Lipase | Esterification | Fatty Acid, Methanol | Fatty Acid Methyl Ester | nih.gov |

To make enzymatic synthesis viable on a larger scale, optimization of bioreactor conditions is essential. Key parameters that influence the reaction's efficiency include temperature, substrate molar ratio, enzyme loading, water activity, and the choice of solvent or a solvent-free system. nih.govmdpi.com

Packed bed reactors (PBRs) are often used for continuous synthesis processes. nih.govtennessee.edu In one study synthesizing fatty acid methyl esters, a packed bed reactor with a mixed enzyme system (Novozym 435 and Lipozyme TL IM) was optimized. nih.gov The optimal conditions were found to be a substrate molar ratio (fatty acid to methanol) of 1:6 and a temperature of 30°C, achieving a yield of approximately 96%. nih.gov The use of a co-solvent like t-butanol can also improve mass transfer between reactants. nih.govnih.gov

Response surface methodology (RSM), such as the D-optimal design, is a statistical tool used to optimize reaction conditions efficiently. tubitak.gov.tr For the esterification of saturated palm fatty acid distillate with trimethylolpropane, optimization led to a significant increase in yield to 93%. tubitak.gov.tr Similar methodologies can be applied to the synthesis of this compound to maximize yield and stereoselectivity while minimizing reaction time and energy consumption.

| Parameter | Optimized Value/Range | Impact on Reaction | Reference |

| Temperature | 30°C - 150°C | Affects enzyme activity and reaction rate. | nih.govtubitak.gov.tr |

| Substrate Molar Ratio | 1:3 - 1:6 (Acid:Alcohol) | Drives reaction equilibrium towards product formation. | nih.govmdpi.com |

| Catalyst Loading | 5% (w/w) | Increases reaction rate; higher loading can increase cost. | tubitak.gov.tr |

| Co-solvent | t-Butanol | Improves solubility and mass transfer. | nih.govnih.gov |

| Reaction Time | 2.5 - 6 hours | Time required to reach maximum conversion. | mdpi.comtubitak.gov.tr |

Preparation of this compound Analogues for Structure-Function Relationships

To investigate structure-function relationships, a variety of analogues of this compound can be synthesized by modifying different parts of the molecule. These modifications can include altering the length of the ester alkyl chain, changing the position or stereochemistry of the acetyl group, modifying the carbon backbone, or reacting with the double bond.

The rich chemistry of ricinoleic acid, the primary precursor, allows for numerous transformations. nih.govresearchgate.net

Varying the Ester Group: Instead of 1-butanol, other alcohols (e.g., methanol, ethanol, isopropanol) can be used in the esterification step to produce different alkyl esters. ui.ac.id

Modifying the Acyl Group: The hydroxyl group at C12 can be acylated with different acid anhydrides or chlorides (e.g., propionyl, butyryl) to study the effect of the acyl chain length.

Modifying the Carbon Skeleton: Reactions involving the degradation of the carbon skeleton of ricinoleic acid can produce different dicarboxylic acids or aldehydes, which can then be used to build new analogues. researchgate.net

Estolide Formation: The hydroxyl group of one ricinoleic acid molecule can react with the carboxylic acid of another to form oligomeric esters known as estolides. These estolide esters have been synthesized using acid catalysts and show potential as biodegradable lubricants. researchgate.netnih.gov

The synthesis of these analogues is crucial for understanding how the specific structural features of this compound contribute to its biological activity.

Systematic Structural Modifications at the Butyl Ester and Acetyloxy Group

The structure of this compound offers two primary sites for systematic modification: the butyl ester and the 12-acetyloxy group. These modifications are crucial for creating a library of analogs with potentially diverse physicochemical and biological properties.

Modification of the Butyl Ester Group:

The butyl ester moiety can be systematically varied by employing different alcohols during the esterification of (12R)-12-acetyloxyoctadec-9-enoic acid. This can be achieved through classical chemical methods or, more elegantly, via chemoenzymatic strategies. Lipases, for instance, are known to catalyze the esterification of fatty acids with a range of alcohols, from short-chain to more complex structures. mdpi.com The length and branching of the alkyl chain of the alcohol can influence the properties of the resulting ester. researchgate.netrsc.org

For example, a library of esters can be generated by replacing butanol with other primary alcohols such as methanol, ethanol, propanol, and longer-chain alcohols like octanol. Studies on the synthesis of various fatty acid esters have shown that the choice of alcohol affects reaction kinetics and product properties. rsc.org The use of branched-chain alcohols can also be explored to introduce steric bulk near the ester functionality.

Interactive Data Table: Examples of Ester Analogs through Variation of the Alcohol Moiety

| Starting Material | Alcohol | Resulting Ester Analog | Synthetic Method |

| (12R)-12-acetyloxyoctadec-9-enoic acid | Methanol | Methyl (12R)-12-acetyloxyoctadec-9-enoate | Acid-catalyzed esterification |

| (12R)-12-acetyloxyoctadec-9-enoic acid | Ethanol | Ethyl (12R)-12-acetyloxyoctadec-9-enoate | Lipase-catalyzed esterification |

| (12R)-12-acetyloxyoctadec-9-enoic acid | Isopropanol | Isopropyl (12R)-12-acetyloxyoctadec-9-enoate | DCC/DMAP coupling |

| (12R)-12-acetyloxyoctadec-9-enoic acid | Octanol | Octyl (12R)-12-acetyloxyoctadec-9-enoate | Transesterification |

Modification of the Acetyloxy Group:

The acetyloxy group at the C-12 position is another key site for structural diversification. The acetyl group can be replaced by a variety of other acyl groups by reacting Butyl (12R)-12-hydroxyoctadec-9-enoate with different acylating agents. wikipedia.org This can be accomplished using acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Chemoenzymatic acylation using lipases offers a high degree of selectivity and milder reaction conditions. nih.gov

The chain length and nature of the acyl group can be varied to modulate the lipophilicity and steric environment around the C-12 stereocenter. For instance, longer-chain acyl groups (e.g., from hexanoic or lauric acid) or those containing functional groups could be introduced. Research on resveratrol (B1683913) esters has shown that varying the acyl chain length can significantly impact the biological properties of the molecule. mdpi.com

Interactive Data Table: Examples of Acyl Group Analogs

| Starting Material | Acylating Agent | Resulting Acyl Analog | Synthetic Method |

| Butyl (12R)-12-hydroxyoctadec-9-enoate | Propionyl chloride | Butyl (12R)-12-propionyloxyoctadec-9-enoate | Chemical acylation |

| Butyl (12R)-12-hydroxyoctadec-9-enoate | Butyric anhydride | Butyl (12R)-12-butyryloxyoctadec-9-enoate | Chemical acylation |

| Butyl (12R)-12-hydroxyoctadec-9-enoate | Vinyl hexanoate | Butyl (12R)-12-hexanoyloxyoctadec-9-enoate | Lipase-catalyzed transacylation |

| Butyl (12R)-12-hydroxyoctadec-9-enoate | Benzoyl chloride | Butyl (12R)-12-benzoyloxyoctadec-9-enoate | Schotten-Baumann reaction |

Modification of the Octadec-9-enoate (B1201768) Chain for Analog Library Construction

The octadec-9-enoate carbon backbone of this compound provides a versatile scaffold for a wide array of chemical transformations, enabling the construction of extensive analog libraries. These modifications can target the C9-C10 double bond or other positions along the fatty acid chain.

Modifications at the C9-C10 Double Bond:

The double bond is a reactive handle for numerous chemical transformations.

Hydrogenation: Catalytic hydrogenation can saturate the double bond, yielding Butyl (12R)-12-acetyloxyoctadecanoate. This modification removes the geometric constraints of the double bond and increases the conformational flexibility of the chain.

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids or through chemoenzymatic methods. nih.govmdpi.com Epoxidation of ricinoleic acid derivatives has been explored for the synthesis of biolubricants and polymers. researchgate.netresearchgate.net The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functionalities.

Metathesis: Olefin metathesis reactions, such as cross-metathesis with other alkenes, can be employed to shorten or lengthen the carbon chain or to introduce new functional groups. rsc.orgias.ac.in Ring-closing metathesis of ricinoleate derivatives has been used to create cyclic structures. researchgate.net

Modifications along the Carbon Chain:

Beyond the double bond, other positions on the octadecenoate chain can be functionalized, although this often requires more complex synthetic routes starting from precursors other than ricinoleic acid. The biosynthesis of ricinoleic acid itself proceeds from oleic acid, highlighting the potential for enzymatic hydroxylation at different positions. nih.gov

Interactive Data Table: Examples of Octadec-9-enoate Chain Modifications

| Starting Material | Reagent/Reaction | Modified Product | Purpose of Modification |

| This compound | H₂, Pd/C | Butyl (12R)-12-acetyloxyoctadecanoate | Saturation of the double bond |

| This compound | m-CPBA | Butyl (12R)-12-acetyloxy-9,10-epoxyoctadecanoate | Introduction of an epoxide ring |

| This compound | Grubbs' Catalyst, Ethylene | Butyl (12R)-12-acetyloxydec-9-enoate | Chain shortening via cross-metathesis |

| This compound | I₂, light | Butyl (12R)-12-acetyloxyoctadec-9-(E)-enoate | cis to trans isomerization |

The systematic application of these synthetic strategies allows for the creation of a comprehensive library of analogs based on the this compound scaffold. Such a library is invaluable for structure-activity relationship (SAR) studies, providing a powerful tool for the discovery of new compounds with tailored properties.

Molecular Interactions and Mechanistic Studies of Butyl 12r 12 Acetyloxyoctadec 9 Enoate in Biological Systems Excluding Clinical Data

Investigation of Interactions with Cellular Membranes and Subcellular Components

Detailed research into the interactions of Butyl (12R)-12-acetyloxyoctadec-9-enoate with cellular and subcellular structures is not present in the available scientific literature.

No studies were found that investigated the effects of this compound on the fluidity or permeability of model membrane systems. Consequently, there is no data to report on its potential to alter the physical properties of lipid bilayers.

Information regarding the modulation of protein-lipid interactions by this compound is not available. Research into how this compound might influence the function of membrane-associated proteins is a necessary area for future investigation.

Analysis of Modulatory Effects on Enzyme Activity and Biological Pathways

The modulatory effects of this compound on enzyme activity and broader biological pathways have not been characterized in published research.

There are no available studies on the inhibitory or activatory effects of this compound on any enzyme systems, including esterases or those involved in fatty acid metabolism.

While the potential for antimicrobial activity may be inferred from its structure, no in vitro studies detailing the mechanisms of action of this compound against specific pathogens have been published.

Cellular Effects and Mechanistic Response in Non-Human Cell Lines

Investigations into the cellular effects and mechanistic responses induced by this compound in non-human cell lines are absent from the scientific literature. Therefore, no data on its cytotoxicity, impact on cell signaling, or other cellular-level interactions can be provided.

Modulation of Cellular Signaling Pathways

There is currently no available research detailing the effects of this compound on cellular signaling pathways.

Advanced Analytical Methodologies for Characterization and Lipidomics of Butyl 12r 12 Acetyloxyoctadec 9 Enoate

High-Resolution Chromatographic Separation and Chiral Analysis

Chromatographic techniques are fundamental for the separation of Butyl (12R)-12-acetyloxyoctadec-9-enoate from isomeric and isobaric interfering compounds, as well as for the resolution of its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice, offering high resolution and sensitivity.

The resolution of the enantiomers and diastereomers of this compound is a significant analytical challenge. The (12R) configuration at the chiral center is crucial for its biological function, and methods to separate it from its (12S) enantiomer are essential.

Chiral Stationary Phases (CSPs): The most direct method for enantiomeric resolution is by using HPLC or UPLC columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and coated onto a silica (B1680970) support, are particularly effective for the separation of chiral lipids. aocs.org For instance, a column like the Lux i-Amylose-3, which utilizes a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose, has been shown to be effective in the fast enantioseparation of similar fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Reversed-Phase Chromatography: For the separation of positional isomers (e.g., isomers with the double bond at a different position) and for general analysis, reversed-phase (RP) HPLC and UPLC are widely used. aocs.orgresearchgate.net C18 (octadecylsilyl) columns are standard, providing excellent separation based on the hydrophobicity of the analytes. researchgate.net The acetyl group in this compound makes it slightly more polar than a non-acetylated equivalent, influencing its retention behavior. A typical mobile phase for RP-HPLC would consist of a gradient of acetonitrile (B52724) and water, which allows for the efficient elution of various lipid species. aocs.orgresearchgate.net For mass spectrometry detection, a volatile acid like formic acid is often added to the mobile phase to facilitate ionization.

The following interactive table summarizes typical chromatographic conditions for the analysis of this compound.

| Parameter | HPLC Method | UPLC Method | Chiral SFC Method |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Chiral (e.g., Lux i-Amylose-3, 3 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | CO2 with Acetonitrile/Methanol Modifier |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min | 1.0 - 2.0 mL/min |

| Detection | UV (205-215 nm), ESI-MS | ESI-MS | ESI-MS |

| Application | General Purity, Positional Isomer Separation | High-throughput analysis, Isomer Separation | Enantiomeric Resolution (R/S isomers) |

For the synthesis of analytical standards or for further structural and biological studies, isolation of pure this compound is necessary. Preparative HPLC is a scalable version of the analytical methods described above. google.com By using larger columns (e.g., >20 mm internal diameter) and higher flow rates, milligram to gram quantities of the pure compound can be obtained.

Reversed-phase medium-pressure liquid chromatography (RP-MPLC) is another efficient technique for purification. nih.gov Using a stationary phase like AQ-C18, which has polar end-capping, can provide enhanced separation of lipid esters. nih.gov A binary isocratic mobile phase, such as methanol-water, can be optimized to achieve high purity and recovery of the target compound. nih.gov The collected fractions are typically analyzed by analytical HPLC to assess purity, and the solvent is removed by evaporation to yield the isolated compound.

Integration of Mass Spectrometry for Comprehensive Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of lipids. nih.govyoutube.com Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion.

Determining the precise location of the double bond (Δ9) and the acetyloxy group (at C12) in this compound is critical. While conventional collision-induced dissociation (CID) can be informative, it often fails to provide fragments that can unambiguously pinpoint these positions in fatty acid esters. acs.orgbiorxiv.org

Electron-activated dissociation (EAD) has emerged as a powerful alternative fragmentation technique. biorxiv.orgsciex.com EAD involves the interaction of precursor ions with a beam of electrons, leading to fragmentation pathways that are different from and complementary to CID. sciex.com For lipid analysis, EAD can induce cleavages along the fatty acyl chain, generating a ladder of fragment ions. sciex.com The location of a double bond or a substituent like the acetyloxy group disrupts this pattern, allowing for its precise localization.

In the case of this compound, EAD would generate characteristic fragment ions that pinpoint the C9-C10 double bond and the acetyloxy group at the C12 position. This is particularly valuable for distinguishing it from other positional isomers, for example, Butyl 12-acetyloxyoctadec-10-enoate. Studies on similar FAHFAs have demonstrated that EAD provides superior structural detail compared to CID, enabling the confident assignment of double bond and ester linkage positions. acs.orgbiorxiv.orgnih.govbiorxiv.org

The table below outlines the expected key fragment ions for this compound in EAD-MS/MS analysis.

| Ion Type | Fragmentation Pathway | Diagnostic Information |

| Precursor Ion [M+H]+ | Protonated molecule | Molecular Weight Confirmation |

| Chain Fragments | Cleavage along the C-C backbone | Confirms chain length |

| Double Bond Specific Ions | Characteristic fragmentation around the C9-C10 bond | Pinpoints the location of the double bond |

| Acetyloxy Group Specific Ions | Cleavage adjacent to the C12 carbon | Confirms the position of the acetyloxy group |

| Neutral Loss of Acetic Acid | Loss of CH3COOH (60 Da) | Indicates the presence of an acetyl group |

| Neutral Loss of Butanol | Loss of C4H9OH (74 Da) | Confirms the butyl ester |

Lipidomics aims to identify and quantify the entire set of lipids (the lipidome) in a biological system. nih.gov To accurately quantify this compound in complex samples like plasma or tissue extracts, a targeted quantitative approach using LC-MS/MS is typically employed. acs.org This is often done using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. acs.org

In an MRM experiment, a specific precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is highly specific to the target analyte, minimizing interference from the matrix and allowing for sensitive and accurate quantification. To correct for matrix effects and variations in instrument response, a stable isotope-labeled internal standard (e.g., with deuterium (B1214612) or carbon-13) of the analyte is ideally used. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve. acs.org

Advanced Nuclear Magnetic Resonance Spectroscopy for Definitive Stereochemical Assignments

While MS can provide detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive determination of stereochemistry. wordpress.com For this compound, the key challenge is to unambiguously confirm the (R) configuration at the C12 chiral center.

Advanced NMR techniques, such as the use of chiral derivatizing agents, are employed for this purpose. The most common method is the Mosher's ester analysis. springernature.commatilda.sciencenih.govumn.eduyoutube.com This method involves converting the chiral alcohol (in this case, the precursor Butyl (12R)-12-hydroxyoctadec-9-enoate) into two diastereomeric esters by reacting it separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

The resulting diastereomers will have distinct chemical shifts in their ¹H NMR spectra. nih.gov By systematically comparing the chemical shifts of the protons on either side of the newly formed ester linkage in the two diastereomeric products (the Δδ^(SR) values), the absolute configuration of the original alcohol can be deduced. springernature.comnih.gov For a secondary alcohol like the precursor to the target compound, a consistent pattern of positive and negative Δδ^(SR) values for protons on either side of the C12 carbon will confirm the (R) configuration.

In addition to Mosher's method, the development of universal NMR databases for acyclic compounds is a promising approach for stereochemical assignment. nih.govnih.govresearchgate.net By comparing the experimental ¹H and ¹³C NMR data of this compound with a database of calculated or experimental spectra for all possible stereoisomers, the correct structure can be assigned with a high degree of confidence. nih.govconicet.gov.ar

The following table illustrates the principle of Mosher's ester analysis for determining the absolute configuration of the C12 carbinol center.

| Proton Location | Expected Sign of Δδ (δS - δR) for an (R)-alcohol | Rationale |

| Protons on side 'A' of C12 | Positive (Δδ > 0) | These protons are deshielded by the phenyl group of the (S)-MTPA ester. |

| Protons on side 'B' of C12 | Negative (Δδ < 0) | These protons are shielded by the phenyl group of the (S)-MTPA ester. |

| C12-H | Variable | The chemical shift of the proton at the chiral center itself is less predictable. |

Multidimensional NMR Techniques for Complete Structure Determination

The definitive assignment of the chemical structure of this compound is achieved through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. While ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, 2D NMR techniques are essential for establishing connectivity between atoms.

¹H-¹H Correlated Spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks within the molecule. For this compound, COSY spectra would reveal correlations between adjacent protons along the aliphatic chain, within the butyl group, and crucially, between the olefinic protons and their allylic neighbors, as well as the protons surrounding the acetyloxy-substituted methine.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. This experiment is vital for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the distinct chemical shifts of the olefinic protons would directly identify the corresponding olefinic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different structural fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the protons of the butyl ester to the carbonyl carbon (C-1).

Correlations from the acetyl protons to the acetyl carbonyl carbon and the C-12 methine carbon.

Correlations from the olefinic protons (H-9 and H-10) to the carbons across the double bond and the adjacent allylic carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shift assignments, based on known values for similar long-chain fatty acid esters, is presented below. The precise values can vary based on solvent and temperature.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (C=O, ester) | - | ~173 | H-2', H-2 |

| 2 | ~2.2-2.3 (t) | ~34 | H-3, H-4 |

| 8 | ~2.0 (m) | ~25 | H-7, H-9 |

| 9 (C=C) | ~5.3-5.5 (m) | ~125 | H-8, H-10, H-11 |

| 10 (C=C) | ~5.3-5.5 (m) | ~130 | H-9, H-11, H-12 |

| 11 | ~2.2 (m) | ~32 | H-10, H-12 |

| 12 | ~4.9-5.1 (m) | ~74 | H-11, H-13, H (acetyl) |

| 13 | ~1.5-1.6 (m) | ~34 | H-12, H-14 |

| 18 | ~0.8-0.9 (t) | ~14 | H-17 |

| Acetyl (C=O) | - | ~170 | H (acetyl) |

| Acetyl (CH₃) | ~2.0 (s) | ~21 | H-12, C (acetyl C=O) |

| 1' (Butyl OCH₂) | ~4.0-4.1 (t) | ~64 | H-2', C-1 |

| 2' (Butyl) | ~1.6-1.7 (m) | ~31 | H-1', H-3' |

| 3' (Butyl) | ~1.3-1.4 (m) | ~19 | H-2', H-4' |

| 4' (Butyl CH₃) | ~0.9 (t) | ~14 | H-3' |

This table represents predicted data based on general principles of NMR spectroscopy for long-chain esters.

Conformational Analysis in Solution

The long, flexible aliphatic chain of this compound means it can adopt a multitude of conformations in solution. The study of these conformations is crucial as they can influence the molecule's physical properties and interactions with other molecules. The cis-configuration of the double bond at C-9 introduces a significant kink in the chain, restricting the conformational freedom in that region. google.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques for probing spatial proximities between protons that are not necessarily connected through bonds. The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive tool for determining internuclear distances up to approximately 5 Å.

For a molecule of this size, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for medium-sized molecules. researchgate.net Expected key ROE correlations for this compound would include:

Intra-residue correlations within the butyl group and along the aliphatic chain, confirming local geometries.

Correlations between the protons on the acetyl group and nearby protons on the main aliphatic chain (e.g., H-12, H-11, H-13), which would help define the orientation of the acetyloxy substituent.

Correlations between protons across the cis-double bond (H-9 and H-10) with adjacent methylene (B1212753) protons (H-8 and H-11) to confirm the local conformation around the double bond.

The flexibility of the molecule means that the observed ROE signals will be an average over all populated conformations. By integrating the volumes of the ROE cross-peaks and using computational modeling, it is possible to generate a statistical representation of the conformational ensemble of the molecule in a given solvent. This can reveal preferences for certain folded or extended structures, which may be influenced by solvent polarity and temperature.

A hypothetical data table illustrating potential key ROE correlations is provided below.

| Proton Pair | Expected ROE Intensity | Inferred Proximity/Conformational Information |

| H-9 / H-10 | Strong | Close proximity due to cis-double bond. |

| H-12 / H (acetyl) | Medium | Defines the orientation of the acetyloxy group relative to the main chain. |

| H-1' / H-2 (ester) | Weak-Medium | Information on the conformation around the ester linkage. |

| H-8 / H-11 | Weak | Potential for chain folding, bringing these protons into proximity. |

This table is illustrative and shows the type of data that would be sought in a ROESY experiment to understand the solution conformation.

Computational Chemistry and Theoretical Investigations of Butyl 12r 12 Acetyloxyoctadec 9 Enoate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are pivotal in understanding the three-dimensional structure and dynamic behavior of Butyl (12R)-12-acetyloxyoctadec-9-enoate.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, with its long aliphatic chain and multiple rotatable bonds, a vast conformational space exists.

Energy minimization studies are employed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. These studies are typically performed using molecular mechanics force fields such as MMFF94 or AMBER. The resulting low-energy conformations are crucial for understanding how the molecule might interact with biological targets.

Ligand-Target Docking Simulations (with identified biological macromolecules)

Ligand-docking simulations predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme, to form a stable complex. This technique is instrumental in drug discovery and for elucidating the mechanism of action of bioactive compounds.

Given that related fatty acid derivatives have shown interactions with enzymes like lipoxygenases (LOX), it is plausible to hypothesize that this compound could be docked into the active sites of such enzymes. For instance, soybean 15-lipoxygenase (15-sLOX) is often used as a model for human lipoxygenases. nih.gov A docking study would involve placing the optimized conformer of the ester into the binding pocket of the enzyme and scoring the interactions to predict the binding affinity and mode.

Table of Potential Interacting Residues in a Hypothetical Enzyme Active Site:

| Interaction Type | Potential Amino Acid Residues | Atom/Group in Ligand |

| Hydrogen Bonding | Ser, Thr, Tyr | Carbonyl oxygen of ester and acetyl groups |

| Hydrophobic Interactions | Leu, Val, Ile, Phe | Aliphatic chain, butyl group |

| van der Waals Forces | Various | Entire molecule |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Predictive Models for Biological Efficacy based on Structural Modifications (non-clinical)

By systematically modifying the structure of this compound—for example, by changing the length of the butyl ester chain, altering the acyl group at the 12-position, or modifying the position or geometry of the double bond—a library of virtual compounds can be created. QSAR models can then be developed to predict how these modifications would affect a specific biological outcome, such as inhibitory activity against a particular enzyme. These models are often built using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov

Correlation of Molecular Descriptors with Observed Biological Responses

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors. For a QSAR study on derivatives of this compound, relevant descriptors might include:

LogP (Lipophilicity): Affects membrane permeability and hydrophobic interactions.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): Influences cell penetration.

Number of Rotatable Bonds: A measure of molecular flexibility.

A hypothetical QSAR equation might look like: Biological Activity = c0 + c1(LogP) + c2(TPSA) + c3*(Number of Rotatable Bonds)

Where the coefficients (c1, c2, c3) indicate the relative importance of each descriptor.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate properties such as:

Electron Density Distribution: Reveals the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them is an indicator of chemical stability.

Electrostatic Potential Maps: Visualize the charge distribution and are useful for predicting non-covalent interactions.

These calculations could elucidate the mechanism of hydrolysis of the ester or acetyl groups or the reactivity of the double bond in this compound.

Reaction Mechanism Elucidation for Biosynthetic or Degradative Pathways

Information regarding the computational elucidation of the biosynthetic or degradative pathways for this compound is not available in the searched scientific literature. Such a study would typically involve quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) calculations to map out the energy profiles of potential reaction coordinates.

For a hypothetical biosynthetic pathway, this could involve modeling the enzymatic reactions leading to its formation, possibly from a precursor like ricinoleic acid. This would include identifying transition states, reaction intermediates, and calculating the activation energies for key steps such as oxidation, acetylation, and esterification.

Similarly, the elucidation of its degradative pathways would involve computational modeling of processes like ester hydrolysis or oxidation of the fatty acid chain. The absence of such studies means that no data on the thermodynamics and kinetics of these potential pathways can be presented.

Electronic Structure and Reactivity Predictions

There are no specific computational studies on the electronic structure and reactivity of this compound found in the available literature. A theoretical investigation of this nature would typically employ methods like Density Functional Theory (DFT) to provide insights into the molecule's behavior at a quantum level.

Such an analysis would yield valuable data, including:

Molecular Orbital Analysis: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in understanding the molecule's susceptibility to nucleophilic and electrophilic attacks.

Electron Density and Electrostatic Potential Maps: These would visualize the distribution of charge across the molecule, highlighting electron-rich and electron-poor regions, which are indicative of reactive sites.

Calculated Spectroscopic Properties: Theoretical predictions of properties such as NMR chemical shifts or vibrational frequencies could aid in the experimental characterization of the compound.

Without dedicated computational studies, it is not possible to provide data tables or detailed research findings on these electronic properties and reactivity predictions for this compound.

Emerging Technological Applications and Industrial Prospects of Butyl 12r 12 Acetyloxyoctadec 9 Enoate

Application in Novel Biopolymer and Advanced Material Development

The unique chemical structure of Butyl (12R)-12-acetyloxyoctadec-9-enoate makes it a valuable component in the formulation of novel biopolymers and advanced materials. Its long aliphatic chain, coupled with the presence of ester and acetyl functional groups, allows it to be integrated into various polymer systems, enhancing their properties and contributing to the development of more sustainable materials.

As a Bio-based Monomer or Plasticizer in Polymer Science

This compound primarily serves as a bio-based plasticizer, significantly improving the flexibility and durability of various polymers. parchem.com Its compatibility with a range of polymers, including polyvinyl chloride (PVC), nitrocellulose, and ethylcellulose, makes it a versatile additive in plastics manufacturing. traquisa.com The incorporation of this compound can enhance the softness and brightness of the final product. traquisa.com

As a plasticizer, it offers several advantages over traditional petroleum-based plasticizers. It is derived from a renewable resource, castor oil, and exhibits low volatility due to its high boiling point, which contributes to the longevity and resistance of the plasticized material to sunlight and heat. traquisa.com Furthermore, its good wetting properties make it a suitable additive for emulsion processes. traquisa.com

While its primary role is as a plasticizer, research into ricinoleic acid derivatives suggests potential for their use as monomers in polymerization. For instance, polyanhydrides have been synthesized from ricinoleic acid half-esters, indicating that the functional groups within the ricinoleic acid backbone can be utilized for polymer chain formation. researchgate.net This opens up the possibility of developing novel biopolymers where this compound or similar structures act as a fundamental building block.

Table 1: Polymer Compatibility of this compound

| Polymer Type | Application/Effect | Reference |

|---|---|---|

| Polyvinyl Chloride (PVC) | Plasticizer for flexibility and durability | parchem.comtraquisa.com |

| Nitrocellulose | Plasticizer | traquisa.com |

| Ethylcellulose | Plasticizer | traquisa.com |

| Rubber (SBR, NBR, Neoprene) | Processing aid | parchem.com |

Integration into Specialized Lubricants and Functional Fluids

The properties of this compound make it a promising candidate for use in specialized lubricants and functional fluids. It is recognized as a biolubricant with positive environmental degradation characteristics. chemicalbook.com Its chemical structure, derived from castor oil, provides a foundation for creating lubricants with good performance and a more sustainable profile compared to mineral oil-based products.

The acetylation of the hydroxyl group in the ricinoleic acid chain is a key modification that enhances its properties for lubricant applications. This modification can improve the thermal and oxidative stability of the oil, which are critical properties for lubricants operating under demanding conditions. Research on chemically modified vegetable oils, including acetylation, has shown that such modifications can lead to improved performance and stability, making them suitable for use as biolubricant base stocks.

The compound's ester functional group also contributes to its lubricity. Esters are well-known for their excellent lubricating properties, and the long fatty acid chain of this compound further enhances this characteristic. Its applications include use as a lubricant for textile finishes and in protective coatings. parchem.com

Role in Green Chemistry and Sustainable Chemical Processes

The derivation of this compound from renewable castor oil positions it as a key player in the advancement of green chemistry and sustainable industrial processes. Its production and use align with the principles of green chemistry by utilizing a bio-based feedstock and offering a more environmentally benign alternative to petroleum-derived chemicals.

Utilization in Biocatalytic Transformations for Fine Chemical Synthesis

Biocatalysis is increasingly being recognized as a sustainable and efficient method for the synthesis of fine chemicals. chemistryjournals.net Enzymes, such as lipases, are highly selective catalysts that can operate under mild reaction conditions, reducing energy consumption and the generation of hazardous waste. chemistryjournals.netnumberanalytics.com

The synthesis of ricinoleic acid derivatives, the precursors to this compound, can be achieved through biocatalytic processes. Lipases can be used for the hydrolysis of castor oil to produce ricinoleic acid with high efficiency. nih.gov This enzymatic approach offers a greener alternative to traditional chemical hydrolysis methods.

While the direct biocatalytic transformation of this compound is an area requiring further research, the principles of biocatalysis are highly relevant to its production pathway. The use of enzymes in the synthesis of its precursors underscores the potential for developing fully biocatalytic routes to this and other value-added oleochemicals. emeryoleo.com This approach not only enhances the sustainability of the process but can also lead to higher purity products due to the high selectivity of enzymes. numberanalytics.com

Sustainable Production of Value-Added Derivatives from Ricinoleic Acid Feedstocks

Ricinoleic acid, the primary component of castor oil, serves as a versatile and sustainable platform for the production of a wide array of value-added chemicals. emeryoleo.com The unique chemical structure of ricinoleic acid, with its hydroxyl group and double bond, allows for a variety of chemical modifications to produce derivatives with diverse functionalities.

The production of this compound is a prime example of creating a value-added derivative from a ricinoleic acid feedstock. The acetylation of the hydroxyl group and esterification with butanol transform the properties of the parent molecule, leading to a product with enhanced performance characteristics for applications in polymers and lubricants.

Further transformations of ricinoleic acid can yield a range of other valuable compounds. For instance, the double bond can be a site for epoxidation or oxidative cleavage to produce dicarboxylic acids and other useful intermediates. The hydroxyl group can be further functionalized to create a variety of esters, ethers, and other derivatives with tailored properties for specific applications. The ability to derive a multitude of useful chemicals from this single, renewable feedstock highlights the significant potential of ricinoleic acid in building a sustainable chemical industry.

Potential as Chemical Feedstocks for Diverse Organic Syntheses

The functional groups present in this compound make it a versatile platform molecule for a variety of organic syntheses. The double bond, the acetylated hydroxyl group, and the butyl ester can all serve as reactive sites for further chemical modifications, leading to the creation of a diverse range of downstream products.

The carbon-carbon double bond can undergo a variety of reactions, including hydrogenation, epoxidation, ozonolysis, and polymerization. For example, epoxidation of the double bond would yield an epoxide that can be further reacted to produce polyols, glycols, and other functionalized derivatives. Ozonolysis can cleave the double bond to produce shorter-chain aldehydes and carboxylic acids, which are themselves valuable chemical intermediates.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butyl Acetyl Ricinoleate (B1264116) |

| Ricinoleic Acid |

| Polyvinyl Chloride (PVC) |

| Nitrocellulose |

| Ethylcellulose |

| Poly(ester-anhydrides) |

As a Chiral Building Block in Complex Molecule Synthesis

This compound, also known as butyl acetyl ricinoleate, is a derivative of ricinoleic acid, a naturally occurring hydroxylated fatty acid. The inherent chirality of ricinoleic acid, specifically the (R)-configuration at the C12 position, makes its derivatives, including the acetylated butyl ester, promising candidates as chiral building blocks in the synthesis of complex molecules. The presence of a stereocenter is a critical feature for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry.

The functional groups present in this compound—the ester, the acetate (B1210297), and the alkene—offer multiple sites for chemical modification. In principle, the acetylated hydroxyl group can be deprotected to reveal the chiral secondary alcohol, which can then be used to direct stereoselective reactions or be inverted to the (S)-configuration if required for a specific synthetic target. The double bond can be subjected to various transformations such as epoxidation, dihydroxylation, or cleavage, leading to the formation of new stereocenters or functional groups.

While the potential for this compound as a chiral synthon is clear from its structure, detailed research findings on its specific applications in the synthesis of complex molecules are not extensively documented in publicly available literature. However, the broader family of ricinoleic acid derivatives has been utilized in the synthesis of various bioactive compounds. For instance, the parent molecule, ricinoleic acid, has been a starting material for the synthesis of prostaglandins, macrolides, and other natural products. It is plausible that this compound could serve as a more lipophilic and protected version of ricinoleic acid in certain synthetic strategies, potentially offering advantages in solubility and reaction selectivity. Chemical suppliers often categorize this compound under "chiral compounds," indicating its availability for such synthetic purposes. thegoodscentscompany.com

Interactive Data Table: Potential Synthetic Transformations

| Functional Group | Potential Reaction | Resulting Functionality | Potential Application in Synthesis |

| Acetoxy Group | Hydrolysis | Secondary Alcohol | Directing group, further functionalization |

| Alkene | Epoxidation | Epoxide | Ring-opening reactions to form diols, amino alcohols |

| Alkene | Ozonolysis | Aldehydes, Carboxylic Acids | Chain cleavage, formation of new functional groups |

| Ester Group | Reduction | Primary Alcohol | Modification of the carboxylic acid terminus |

Precursor to Other Industrially Relevant Chemicals

This compound serves as a precursor to a variety of industrially relevant chemicals, primarily leveraging the inherent functionality of its ricinoleic acid backbone. Its applications are largely in the polymer and lubricant industries.

One of the most significant industrial transformations of this compound is its conversion into epoxidized butyl acetyl ricinoleate. This is achieved by the epoxidation of the double bond in the oleic acid chain. The resulting product is a valuable plasticizer for vinyl polymers, such as polyvinyl chloride (PVC). The epoxidized form offers improved thermal stability and compatibility with the polymer matrix.

Beyond its use as a plasticizer, this compound is utilized as a biolubricant. chemicalbook.com Its ester and acetyl groups provide a degree of polarity that enhances its lubricating properties, while its fatty acid chain imparts desirable viscosity and film-forming characteristics. The compound's derivation from a renewable resource like castor oil also makes it an attractive option in the growing market for environmentally friendly lubricants.

In the cosmetics industry, this compound functions as an emollient and conditioning agent in various formulations. Its chemical structure allows it to form a protective barrier on the skin, reducing moisture loss and improving skin feel.

While direct transformations into other specific, high-volume industrial chemicals are not extensively detailed in scientific literature, the fundamental reactivity of its functional groups suggests potential for broader applications. For example, cleavage of the double bond could yield dicarboxylic acids and other difunctional monomers suitable for the synthesis of polyesters and polyamides. The ester and acetyl groups can also be hydrolyzed to produce ricinoleic acid and butanol, which themselves have numerous industrial uses.

Interactive Data Table: Industrial Applications

| Industry | Application | Function of this compound |

| Plastics | Plasticizer for PVC and other polymers | Enhances flexibility and durability |

| Lubricants | Biolubricant | Provides lubricity and film-forming properties |

| Cosmetics | Emollient, Conditioning Agent | Moisturizes and improves skin texture |

| Adhesives | Component of food packaging adhesives | Acts as a plasticizer and processing aid |

| Rubber | Processing aid | Improves flexibility and permanence |

| Textiles | Lubricant for textile finishes | Reduces friction during processing |

Future Research Directions and Interdisciplinary Perspectives on Butyl 12r 12 Acetyloxyoctadec 9 Enoate

Exploration of Uncharted Biological Roles and Ecological Significance

The parent molecule, ricinoleic acid, and its simpler esters are known to possess various biological activities, which provides a logical starting point for future investigation into Butyl (12R)-12-acetyloxyoctadec-9-enoate. Research has shown that ricinoleic acid esters derived from castor oil can act as modifying agents on the reproductive systems of ticks, suggesting a potential application in agricultural pest control. emergentresearch.org The anti-inflammatory and antimicrobial properties of ricinoleic acid are also well-documented. ambujasolvex.com

Future research must systematically investigate whether the addition of the acetyl group and the butyl ester moiety modifies or enhances these known activities. Key research questions include:

Does the acetylation alter the compound's interaction with microbial cell membranes or specific enzymes, potentially leading to enhanced or novel antimicrobial properties?

Could this compound function as a specialized signaling molecule or pheromone in plant-insect or microbe-microbe interactions? Many secondary metabolites serve ecological functions, and this compound's unique structure could confer a specific role. ncert.nic.in

What are the structure-activity relationships? Comparative studies between ricinoleic acid, butyl ricinoleate (B1264116), and this compound are necessary to dissect the functional contribution of each chemical group. One study noted that while ricinoleyl alcohol was biologically active, the methyl ester of ricinoleic acid was not, highlighting the profound impact of esterification on bioactivity. nih.gov

Exploring these questions will require a combination of in vitro assays against a panel of microbes, cell-based assays to screen for anti-inflammatory or cytotoxic effects, and detailed studies on insect models to assess any potential as a next-generation pesticide.

Development of Novel High-Throughput Screening Methodologies for Mechanistic Elucidation

Understanding how this compound exerts its biological effects at a molecular level is crucial for any potential application. High-throughput screening (HTS) technologies offer powerful tools to achieve this mechanistic elucidation efficiently. assaygenie.comamerigoscientific.com Future research should focus on developing and applying HTS platforms tailored to this lipid-based molecule.

One promising avenue is the use of advanced lipidomics. HTS methods employing liquid chromatography-mass spectrometry (LC-MS) can rapidly analyze the lipid profiles of cells or tissues exposed to the compound. nih.govacs.orgnih.govchromatographyonline.com This approach can reveal perturbations in lipid metabolic pathways, providing clues about the compound's mechanism of action. nih.gov

Another critical area is the development of specific enzymatic assays. HTS assays for esterase and lipase (B570770) activity could be employed to identify enzymes that are either inhibited by or capable of metabolizing this compound. nih.govnih.gov For instance, a fluorescence-based assay using surrogate substrates can be adapted to screen for inhibition, which could correlate with a desired biological outcome. nih.gov

The table below outlines potential HTS methodologies for future investigation.

| HTS Methodology | Application for this compound | Potential Insights |

| LC-MS Based Lipidomics | Profiling changes in the cellular lipidome of various cell lines (e.g., microbial, mammalian) upon treatment. | Identification of affected lipid pathways; discovery of downstream lipid biomarkers. nih.govnih.gov |

| Fluorescence-Based Enzyme Assays | Screening against a library of esterases, lipases, and acetyltransferases to find enzymes that interact with the compound. | Identification of metabolic pathways responsible for synthesis/degradation; discovery of specific enzyme targets for inhibitory action. nih.govspringernature.com |

| Cell-Based Phenotypic Screening | Automated microscopy to screen for morphological changes in cells or microorganisms exposed to the compound. | Discovery of novel, unexpected biological activities (e.g., effects on cell cycle, apoptosis, biofilm formation). |

| Yeast-Based Assays | Using genetically modified yeast strains to screen for interactions with specific cellular targets or pathways. | Rapid and cost-effective identification of protein targets and mechanism of action. usda.gov |

By integrating these HTS approaches, researchers can move beyond simple activity screening to build a comprehensive picture of the molecular interactions and cellular effects of this compound.

Integration with Synthetic Biology for Tailored Production and Biorefining

The traditional production of this compound would rely on castor oil as a starting material, followed by chemical esterification and acetylation. ambujasolvex.comresearchgate.net While feasible, this multi-step process can be inefficient. Synthetic biology offers a transformative alternative: engineering microbial cell factories for the de novo synthesis of the final, tailored molecule.